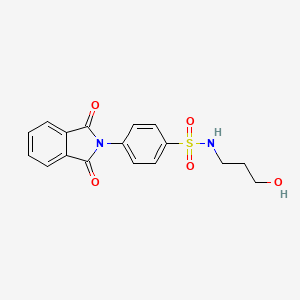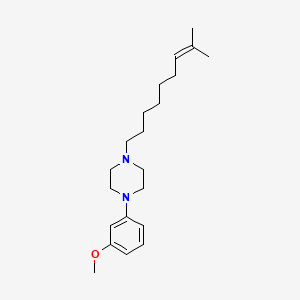
N-(2-pyridinylmethyl)-1H-indazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-pyridinylmethyl)-1H-indazol-5-amine, also known as INDY, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. INDY is a potent inhibitor of the protein kinase DYRK1A, which plays a crucial role in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of DYRK1A by INDY has been shown to have therapeutic benefits in various disease models, including Alzheimer's disease, Down syndrome, and cancer.
Wirkmechanismus
The mechanism of action of N-(2-pyridinylmethyl)-1H-indazol-5-amine involves the inhibition of DYRK1A, which is a protein kinase that phosphorylates various substrates involved in cellular processes. The inhibition of DYRK1A by N-(2-pyridinylmethyl)-1H-indazol-5-amine leads to the dysregulation of these cellular processes, resulting in the therapeutic benefits observed in various disease models.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-pyridinylmethyl)-1H-indazol-5-amine have been extensively studied in various disease models. In Alzheimer's disease, the inhibition of DYRK1A by N-(2-pyridinylmethyl)-1H-indazol-5-amine leads to the reduction of amyloid-beta plaques and the improvement of cognitive function. In Down syndrome, N-(2-pyridinylmethyl)-1H-indazol-5-amine improves cognitive function and reduces neurodegeneration. In cancer, the inhibition of DYRK1A by N-(2-pyridinylmethyl)-1H-indazol-5-amine leads to the reduction of cancer cell proliferation and induction of apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2-pyridinylmethyl)-1H-indazol-5-amine in lab experiments include its potent inhibition of DYRK1A, which allows for the study of the role of DYRK1A in various cellular processes. The limitations of using N-(2-pyridinylmethyl)-1H-indazol-5-amine in lab experiments include its potential off-target effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
For the study of N-(2-pyridinylmethyl)-1H-indazol-5-amine include the development of more potent and selective inhibitors of DYRK1A, the investigation of the role of DYRK1A in other disease models, and the exploration of the therapeutic potential of N-(2-pyridinylmethyl)-1H-indazol-5-amine in combination with other drugs. Additionally, the investigation of the potential side effects of N-(2-pyridinylmethyl)-1H-indazol-5-amine and the development of strategies to mitigate these effects will be important for the translation of N-(2-pyridinylmethyl)-1H-indazol-5-amine into clinical use.
Synthesemethoden
The synthesis of N-(2-pyridinylmethyl)-1H-indazol-5-amine involves a multi-step process that includes the coupling of 2-pyridinemethanol with 5-bromoindazole, followed by the reduction of the resulting intermediate, and the subsequent substitution of the bromine with an amine group. The final product is obtained after purification through column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2-pyridinylmethyl)-1H-indazol-5-amine has been extensively studied for its potential therapeutic applications in various disease models. In Alzheimer's disease, the inhibition of DYRK1A by N-(2-pyridinylmethyl)-1H-indazol-5-amine has been shown to reduce the accumulation of amyloid-beta plaques and improve cognitive function in mouse models. In Down syndrome, N-(2-pyridinylmethyl)-1H-indazol-5-amine has been shown to improve cognitive function and reduce the neurodegeneration associated with the disease. In cancer, the inhibition of DYRK1A by N-(2-pyridinylmethyl)-1H-indazol-5-amine has been shown to reduce the proliferation of cancer cells and induce apoptosis.
Eigenschaften
IUPAC Name |
N-(pyridin-2-ylmethyl)-1H-indazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c1-2-6-14-12(3-1)9-15-11-4-5-13-10(7-11)8-16-17-13/h1-8,15H,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJURBDHIEJXZMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=CC3=C(C=C2)NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-cyclopentylacetamide](/img/structure/B5164158.png)
![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5164165.png)
![2-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]methyl}-3H-imidazo[4,5-c]pyridine diethanedioate](/img/structure/B5164167.png)
![5-[(5-iodo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5164175.png)
![5-acetyl-2-{[2-(2,5-dichlorophenyl)-2-oxoethyl]thio}-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5164185.png)

![2-(4-tert-butylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5164215.png)
![2-(4-tert-butylphenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B5164223.png)
![N-(2,5-dichlorophenyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5164235.png)
![N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-3-(4-isopropylphenyl)acrylamide](/img/structure/B5164236.png)
![N,1-dimethyl-N-[(5-nitro-2-furyl)methyl]-4-piperidinamine](/img/structure/B5164237.png)
![ethyl 4-({5-[(3-acetylphenoxy)methyl]-3-isoxazolyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5164244.png)
![11-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5164254.png)